6-Methyl-3-{[2-(propan-2-yl)phenyl]amino}-1,2,4-triazin-5-ol
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Overview
Description
6-methyl-3-{[2-(methylethyl)phenyl]amino}-4H-1,2,4-triazin-5-one is a chemical compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. It is a derivative of triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-{[2-(methylethyl)phenyl]amino}-4H-1,2,4-triazin-5-one involves the reaction of 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one with isopropylamine. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-{[2-(methylethyl)phenyl]amino}-4H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Scientific Research Applications
6-methyl-3-{[2-(methylethyl)phenyl]amino}-4H-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: It is widely used in agriculture as a herbicide to control weed growth in crops.
Mechanism of Action
The mechanism of action of 6-methyl-3-{[2-(methylethyl)phenyl]amino}-4H-1,2,4-triazin-5-one involves inhibiting photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant. This mechanism makes it an effective herbicide for controlling a wide range of weeds .
Comparison with Similar Compounds
Similar Compounds
Atrazine: Another triazine-based herbicide with a similar mechanism of action.
Simazine: A triazine herbicide used for pre-emergence weed control.
Cyanazine: A triazine herbicide with applications similar to those of metamitron.
Uniqueness
6-methyl-3-{[2-(methylethyl)phenyl]amino}-4H-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N4O |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
6-methyl-3-(2-propan-2-ylanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H16N4O/c1-8(2)10-6-4-5-7-11(10)14-13-15-12(18)9(3)16-17-13/h4-8H,1-3H3,(H2,14,15,17,18) |
InChI Key |
ZOXIFRACKFCALR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC=CC=C2C(C)C |
Origin of Product |
United States |
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